
BAY 36-7620
Overview
Description
BAY 367620 is a synthetic organic compound developed by Bayer AG. It is known for its role as a metabotropic glutamate receptor antagonist, specifically targeting the metabotropic glutamate receptor 1 (mGlu1 receptor). This compound has been studied for its potential therapeutic applications in nervous system diseases, including epilepsy .
Mechanism of Action
Target of Action
BAY 36-7620 is a potent and noncompetitive antagonist of the metabotropic glutamate mGlu1 receptor (mGluR1) . The mGlu1 receptor is a G-protein coupled receptor (GPCR) that plays a crucial role in synaptic transmission .
Mode of Action
It also exhibits inverse agonist activity, meaning it can reduce the basal activity of the mGlu1 receptor .
Biochemical Pathways
The mGlu1 receptor is involved in various biochemical pathways, including synaptic plasticity in hippocampal neurons . By acting as an antagonist, this compound can impair these pathways, leading to changes in synaptic plasticity .
Pharmacokinetics
It’s known that the compound exhibits its effects in vivo following systemic administration .
Result of Action
This compound has been shown to exhibit neuroprotective effects in vivo . It also inhibits tumor growth and prolongs the survival of mice with tumors by inhibiting the mGlu1 receptor . In addition, it suppresses AKT phosphorylation in A549 tumors .
Biochemical Analysis
Biochemical Properties
BAY 36-7620 interacts with the mGlu1 receptor, a G-protein-coupled receptor involved in neuronal excitability and synaptic plasticity . As a non-competitive antagonist, this compound binds to an allosteric site on the receptor, which inhibits the receptor’s activity . This interaction with the mGlu1 receptor is crucial for the biochemical effects of this compound.
Cellular Effects
This compound has been shown to have significant effects on various types of cells. In cancer cells, it inhibits cell proliferation and induces apoptosis . It also impairs classical conditioning and associated synaptic plasticity in hippocampal neurons . These effects are believed to be mediated through its interaction with the mGlu1 receptor and subsequent modulation of intracellular signaling pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the mGlu1 receptor, leading to the inhibition of the receptor’s activity . This results in the modulation of downstream signaling pathways, including the PI3K/Akt/mTOR pathway . The inhibition of these pathways can lead to decreased cell proliferation and increased apoptosis .
Metabolic Pathways
The specific metabolic pathways that this compound is involved in are not clearly defined in the literature. Given its role as a mGlu1 receptor antagonist, it is likely to be involved in glutamate signaling pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not explicitly described in the literature. As a small molecule, it is likely to be able to diffuse across cell membranes and distribute throughout the body following systemic administration .
Subcellular Localization
Given its role as a mGlu1 receptor antagonist, it is likely to be found in the vicinity of mGlu1 receptors, which are typically located on the cell membrane .
Preparation Methods
The synthesis of BAY 367620 involves several steps, starting with the preparation of the core structure. The key intermediate is (3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one. The synthetic route includes the following steps:
Formation of the core structure: The core structure is synthesized through a series of reactions, including cyclization and functional group modifications.
Introduction of the naphthalen-2-ylmethyl group: This step involves the addition of the naphthalen-2-ylmethyl group to the core structure through a nucleophilic substitution reaction.
Final modifications:
Chemical Reactions Analysis
BAY 367620 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for introducing or modifying functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to break down into smaller fragments.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Chemistry: It serves as a valuable tool for studying the structure and function of metabotropic glutamate receptors.
Biology: The compound is used to investigate the role of mGlu1 receptors in cellular signaling and neurobiology.
Medicine: BAY 367620 has shown promise in preclinical studies for the treatment of nervous system diseases, including epilepsy and certain types of cancer.
Industry: The compound’s unique properties make it a candidate for the development of new therapeutic agents targeting mGlu1 receptors
Comparison with Similar Compounds
BAY 367620 is unique in its specific targeting of the mGlu1 receptor. Similar compounds include:
Riluzole: Another mGlu1 receptor antagonist, but with distinct pharmacological properties.
LY367385: A selective mGlu1 receptor antagonist with different binding characteristics.
CPCCOEt: An mGlu1 receptor antagonist with a different chemical structure and mechanism of action.
Compared to these compounds, BAY 367620 offers unique advantages in terms of its potency and selectivity for the mGlu1 receptor, making it a valuable tool for research and potential therapeutic applications .
Properties
IUPAC Name |
(3aS,6aS)-5-methylidene-3a-(naphthalen-2-ylmethyl)-1,4,6,6a-tetrahydrocyclopenta[c]furan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18O2/c1-13-8-17-12-21-18(20)19(17,10-13)11-14-6-7-15-4-2-3-5-16(15)9-14/h2-7,9,17H,1,8,10-12H2/t17-,19+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIRWLJKDBYYOG-MJGOQNOKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2COC(=O)C2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C1C[C@@H]2COC(=O)[C@@]2(C1)CC3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
232605-26-4 | |
| Record name | BAY-36-7620 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0232605264 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BAY-36-7620 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0P934RSF8B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: BAY36-7620 acts as a non-competitive antagonist of mGluR1, binding to a site distinct from the glutamate binding site. [] This binding inhibits the receptor's constitutive activity, making BAY36-7620 an inverse agonist. [] The interaction primarily occurs within the transmembrane region of mGluR1, specifically transmembrane helices 4 to 7. [] This binding prevents agonist-induced signaling, leading to a decrease in downstream signaling pathways associated with mGluR1 activation, such as the phosphatidylinositol-calcium second messenger system. []
ANone: The provided research papers do not explicitly discuss stability and formulation strategies for BAY36-7620. Further investigation into these aspects is necessary.
ANone: The development of resistance to BAY36-7620 and potential cross-resistance with other compounds has not been extensively studied in the provided research papers. Further research is needed to understand the long-term effects of mGluR1 inhibition and the potential emergence of resistance.
A: BAY36-7620 represents a significant milestone in mGluR1 research as the first described inverse agonist for this receptor. [] Its discovery enabled further investigation into the role of mGluR1 constitutive activity in various physiological and pathological processes, including cancer development and progression. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



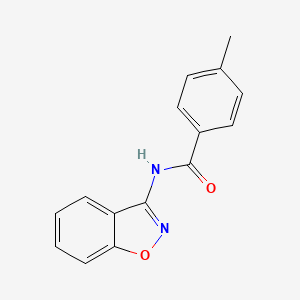
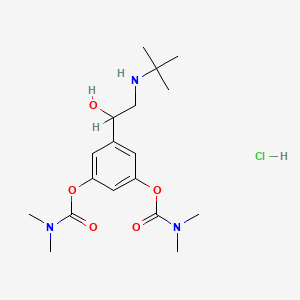

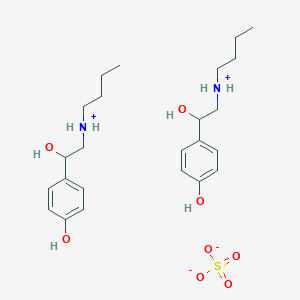
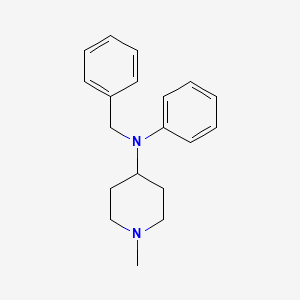
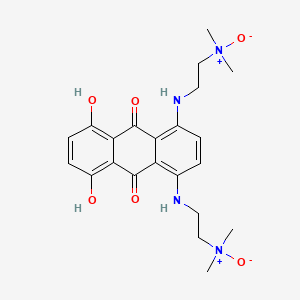
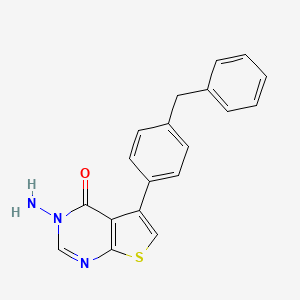
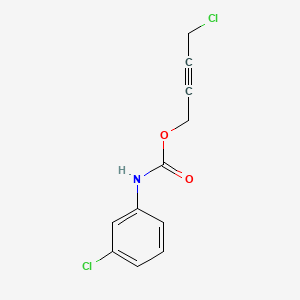

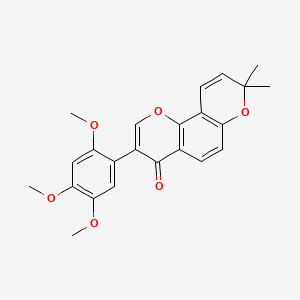

![barium(2+);2-[(2-hydroxynaphthalen-1-yl)diazenyl]naphthalene-1-sulfonate](/img/structure/B1667751.png)

